molecular formula C15H14N4O3S B2804067 N-(isoxazol-3-yl)-1-(6-methoxybenzo[d]thiazol-2-yl)azetidine-3-carboxamide CAS No. 1286703-86-3

N-(isoxazol-3-yl)-1-(6-methoxybenzo[d]thiazol-2-yl)azetidine-3-carboxamide

Cat. No.: B2804067
CAS No.: 1286703-86-3
M. Wt: 330.36
InChI Key: FOKLYPPMPRFIPL-UHFFFAOYSA-N
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Description

N-(isoxazol-3-yl)-1-(6-methoxybenzo[d]thiazol-2-yl)azetidine-3-carboxamide is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(isoxazol-3-yl)-1-(6-methoxybenzo[d]thiazol-2-yl)azetidine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the isoxazole ring, followed by the introduction of the benzothiazole moiety, and finally, the formation of the azetidine carboxamide group. Key steps include:

    Formation of Isoxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Benzothiazole Moiety: This step often involves the use of coupling reactions, such as Suzuki or Stille coupling, to attach the benzothiazole ring to the isoxazole core.

    Formation of Azetidine Carboxamide Group: The final step involves the formation of the azetidine ring and subsequent amidation to introduce the carboxamide functionality.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

N-(isoxazol-3-yl)-1-(6-methoxybenzo[d]thiazol-2-yl)azetidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(isoxazol-3-yl)-1-(6-methoxybenzo[d]thiazol-2-yl)azetidine-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to activate the p53 pathway, leading to cell cycle arrest and apoptosis in cancer cells . The compound can alter the balance of key mitochondrial proteins such as Bcl-2 and Bax, resulting in the activation of caspases and induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine
  • N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine

Uniqueness

N-(isoxazol-3-yl)-1-(6-methoxybenzo[d]thiazol-2-yl)azetidine-3-carboxamide stands out due to its unique combination of an isoxazole ring, a methoxy-substituted benzothiazole moiety, and an azetidine carboxamide group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for further research and development.

Properties

IUPAC Name

1-(6-methoxy-1,3-benzothiazol-2-yl)-N-(1,2-oxazol-3-yl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O3S/c1-21-10-2-3-11-12(6-10)23-15(16-11)19-7-9(8-19)14(20)17-13-4-5-22-18-13/h2-6,9H,7-8H2,1H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOKLYPPMPRFIPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)N3CC(C3)C(=O)NC4=NOC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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